molecular formula C28H33N3O3S B12138871 (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12138871
M. Wt: 491.6 g/mol
InChI Key: LRHLELSTVUNDBX-MOHJPFBDSA-N
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Description

(5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound belonging to the class of thiazolotriazoles This compound is characterized by its unique structural features, including a thiazole ring fused with a triazole ring, and substituted with various functional groups such as tert-butyl, hexyloxy, and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common approach is the condensation of 4-tert-butylbenzaldehyde with 4-(hexyloxy)-3-methoxybenzaldehyde in the presence of a base to form the corresponding benzylidene intermediate. This intermediate is then reacted with a thiazolotriazole precursor under specific conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and hexyloxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the benzylidene moiety, converting it into a saturated alkyl chain.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alkyl chains.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new materials and pharmaceuticals.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its diverse functional groups.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (5Z)-2-(4-tert-butylphenyl)-5-[4-(methoxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
  • (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-ethoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Uniqueness: The presence of the hexyloxy and methoxy groups in (5Z)-2-(4-tert-butylphenyl)-5-[4-(hexyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one distinguishes it from similar compounds, providing unique chemical reactivity and potential applications. These functional groups enhance its solubility, stability, and ability to interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.

Properties

Molecular Formula

C28H33N3O3S

Molecular Weight

491.6 g/mol

IUPAC Name

(5Z)-2-(4-tert-butylphenyl)-5-[(4-hexoxy-3-methoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C28H33N3O3S/c1-6-7-8-9-16-34-22-15-10-19(17-23(22)33-5)18-24-26(32)31-27(35-24)29-25(30-31)20-11-13-21(14-12-20)28(2,3)4/h10-15,17-18H,6-9,16H2,1-5H3/b24-18-

InChI Key

LRHLELSTVUNDBX-MOHJPFBDSA-N

Isomeric SMILES

CCCCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Canonical SMILES

CCCCCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)C(C)(C)C)S2)OC

Origin of Product

United States

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